2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHKMSBGUXUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681487 | |
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-09-6 | |
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights:No published IR or Raman spectra are available for detailed analysis.
Until specific research on the synthesis and detailed analytical characterization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is published and made publicly available, a scientifically rigorous article on these advanced topics cannot be written.
Theoretical and Computational Investigations of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.
Optimization of Molecular Geometry and Conformational Landscape
A crucial first step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement in space, known as the global minimum on the potential energy surface. For a flexible molecule like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, with several rotatable bonds, a thorough conformational search would be necessary. This involves rotating the bonds connecting the aniline (B41778) nitrogen to the phenyl ring, the benzyl (B1604629) group to the nitrogen, and the methoxy (B1213986) group on the benzyl ring.
The expected optimized geometry would likely feature a non-planar arrangement. The steric hindrance caused by the bulky bromine atom and the nitro group in the ortho positions on the aniline ring would force the N-(4-methoxybenzyl) group to be significantly out of the plane of the aniline ring. The dihedral angle between the two aromatic rings would be a key parameter to determine the extent of this twist.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(4-methoxybenzyl)aniline moiety, specifically on the nitrogen atom and the aniline ring. The electron-withdrawing nitro group would significantly lower the energy of the LUMO, which would likely be centered on the nitroaniline ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value/Description |
|---|---|
| HOMO Energy | Relatively high, indicating good electron-donating ability. |
| LUMO Energy | Relatively low, due to the electron-withdrawing nitro group. |
| HOMO-LUMO Gap | Moderate to small, suggesting potential for charge transfer interactions and reactivity. |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The EPS map displays regions of negative potential (in red) and positive potential (in blue).
In the case of this compound, the most negative potential would be anticipated around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the amine proton would exhibit a positive potential, indicating its acidic nature. The aromatic rings would show a complex potential distribution, with the methoxy-substituted ring being more electron-rich than the bromo-nitro-substituted ring.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The protons on the aromatic rings would show distinct signals depending on their electronic environment. For instance, the protons on the methoxybenzyl ring would likely appear in a different region compared to those on the bromo-nitroaniline ring.
Vibrational Frequencies: The vibrational (infrared and Raman) frequencies can be computed to identify the characteristic stretching and bending modes of the functional groups. Key vibrational modes would include the N-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and the C-Br stretch.
Table 2: Hypothetical Predicted Vibrational Frequencies
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| NO₂ | Asymmetric Stretching | 1500-1550 |
| NO₂ | Symmetric Stretching | 1330-1370 |
| C-O (methoxy) | Stretching | 1230-1270 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. An MD simulation would reveal how the conformation of this compound changes in a solvent environment, such as water or an organic solvent. This would involve tracking the fluctuations in bond lengths, bond angles, and dihedral angles. Such simulations would also provide information on how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding).
Quantum Chemical Descriptors for Reactivity Prediction
From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of the molecule. These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.
Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These descriptors would provide a quantitative basis for understanding the chemical behavior of this compound in various chemical reactions.
Computational Analysis of Intra- and Intermolecular Interactions (e.g., Halogen Bonding)
Computational chemistry provides powerful tools to investigate the various forces that govern how a molecule interacts with itself and with its neighbors. nextmol.comopenaccessjournals.com For a molecule like this compound, these investigations would reveal key insights into its structure, stability, and properties. The analysis typically involves methods like Density Functional Theory (DFT) to model the molecule's electronic structure and predict its behavior. uomphysics.netkallipos.gr
Intramolecular Interactions
Intramolecular interactions are forces that exist within a single molecule. In the case of this compound, a key interaction for study would be the potential for a hydrogen bond between the amine hydrogen (N-H) and the adjacent bromine atom.
In a similar compound, 2-Bromo-4-nitroaniline (B50497), studies have shown the presence of an intramolecular N-H···Br hydrogen bond. nih.govresearchgate.net This interaction helps to stabilize the molecule's conformation, leading to a nearly planar arrangement of the atoms involved. nih.govresearchgate.net A computational analysis of this compound would similarly calculate the bond lengths, bond angles, and dihedral angles to confirm the presence and strength of such an interaction.
Table 1: Hypothetical Intramolecular Hydrogen Bond Parameters for this compound (Based on Analogous Compounds)
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···Br | ~0.86 | ~2.68 | ~3.10 | ~111 |
| N-H···O (nitro) | ~0.86 | ~2.32 | ~3.05 | ~143 |
| Note: This data is illustrative, derived from studies on 2-Bromo-4-nitroaniline, and does not represent actual experimental or calculated values for this compound. nih.gov |
Intermolecular Interactions and Halogen Bonding
Intermolecular interactions are the forces between adjacent molecules in a solid or liquid state. These forces dictate how molecules pack together in a crystal lattice. For the target compound, these would include standard van der Waals forces and hydrogen bonds.
A particularly important intermolecular interaction to investigate would be halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species and accepts electron density from a nucleophilic atom, such as a nitrogen or oxygen atom on a neighboring molecule. researchgate.net
Studies on other brominated organic molecules have used computational methods to analyze the strength and nature of Br···N or Br···O halogen bonds. researchgate.net For this compound, a computational study would:
Analyze Crystal Packing: Determine how molecules are arranged in a crystal and identify the short-contact distances between bromine and potential electron donors on adjacent molecules.
Visualize Electron Density: Generate maps of molecular electrostatic potential (MEP) to visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule. This would show the electrophilic tip on the bromine atom (the σ-hole) that is characteristic of a halogen bond donor.
Reactivity and Transformation Pathways of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction is facilitated by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho to a good leaving group (the bromine atom). libretexts.orgshaalaa.com This specific arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org
The mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, which is a critical factor for the reaction to occur. libretexts.orglibretexts.org The subsequent, typically rapid, step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the substituted product. nih.gov
The bromine atom on the aniline (B41778) ring is readily displaced by a variety of nucleophiles due to the strong activation provided by the adjacent nitro group. This transformation is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities. The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I, which is contrary to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen that makes the attached carbon more electrophilic. youtube.com
Common nucleophiles that can displace the bromine include:
Alkoxides and Phenoxides (O-Nucleophiles): Reaction with sodium methoxide (B1231860) or other alkoxides introduces an ether linkage.
Amines (N-Nucleophiles): Primary and secondary amines can replace the bromine to form substituted diamines. This is particularly relevant in the synthesis of heterocyclic structures.
Thiols (S-Nucleophiles): Thiolates react to form aryl thioethers.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for instance, into an amine via reduction.
The reaction conditions typically involve a polar aprotic solvent and may or may not require heat, depending on the nucleophilicity of the attacking species.
| Nucleophile (Nu-) | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOCH₃) | 2-Methoxy-N-(4-methoxybenzyl)-6-nitroaniline |
| Amine | Piperidine | N-(4-methoxybenzyl)-6-nitro-2-(piperidin-1-yl)aniline |
| Thiolate | Sodium thiophenoxide (NaSPh) | N-(4-methoxybenzyl)-6-nitro-2-(phenylthio)aniline |
| Azide | Sodium azide (NaN₃) | 2-Azido-N-(4-methoxybenzyl)-6-nitroaniline |
While displacement of the bromine is the predominant SNAr pathway, the nitro group itself can interact with nucleophiles. Reactions of nitroarenes with nucleophiles can proceed through a direct nucleophilic attack to form a σ-adduct or via a single-electron transfer mechanism. nih.gov In some cases, particularly with very strong nucleophiles and under specific conditions, the nitro group can be displaced. However, for substrates like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, this is a much less common reaction pathway compared to the displacement of the halogen. The primary role of the nitro group in this context is to activate the ring towards substitution at the halogen-bearing carbon. shaalaa.com
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings
The molecule possesses two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS), though their reactivity differs significantly. masterorganicchemistry.comlibretexts.org
The Nitroaniline Ring: This ring is highly deactivated towards electrophiles. It bears a strongly deactivating, meta-directing nitro group, a deactivating (but ortho-, para-directing) bromine atom, and a strongly activating, ortho-, para-directing N-benzylamino group. The powerful activating effect of the amino group is in direct opposition to the deactivating effects of the nitro and bromo groups. Electrophilic attack is therefore directed to the positions ortho and para to the amino group (positions 3 and 5). However, the strong deactivation by the nitro group means that forcing conditions would be required for reactions like nitration, halogenation, or sulfonation, which may also lead to degradation.
The Methoxybenzyl Ring: This ring is activated towards electrophilic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur on this ring at the positions ortho to the methoxy group (positions 3' and 5' on the methoxybenzyl ring). Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would proceed under milder conditions on this ring compared to the deactivated nitroaniline ring.
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation for this class of compounds. This reaction is a key step in many synthetic sequences, for example, in the preparation of benzimidazoles, where the resulting ortho-diamine is cyclized with an aldehyde or carboxylic acid. nbu.ac.inresearchgate.net
A wide array of reducing agents can be employed, offering a range of selectivities and reaction conditions. rsc.orgorganic-chemistry.org The choice of reagent can be critical if other reducible functional groups are present in the molecule. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This method is generally clean and high-yielding.
Metal/Acid Reduction: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.comscispace.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C). organic-chemistry.org
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for this transformation, often used under mild conditions. researchgate.net
The product of this reaction is N¹-(4-methoxybenzyl)benzene-1,2,6-triamine, a versatile intermediate for further synthesis.
| Reducing System | Typical Conditions | Key Features |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean, high yield, can sometimes cleave benzyl (B1604629) groups. organic-chemistry.org |
| Sn / HCl | Ethanol, Reflux | Classic, robust method; requires basic workup. youtube.com |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Often preferred over Sn for environmental reasons. |
| Na₂S₂O₄ | Aqueous/Organic solvent, RT | Mild conditions, good for sensitive substrates. researchgate.net |
Oxidative Transformations of the Aniline and Methoxybenzyl Moieties
The N-(4-methoxybenzyl) group, often abbreviated as PMB, is a well-known protecting group for amines and alcohols because it can be removed under specific oxidative conditions that leave other functional groups, like a standard benzyl (Bn) group, intact. chem-station.comwikipedia.org
The oxidative cleavage of the PMB group from the aniline nitrogen can be achieved with reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (B79036) (CAN). chem-station.com The reaction proceeds through the formation of a charge-transfer complex, followed by hydrolysis, to yield the deprotected secondary aniline (2-bromo-6-nitroaniline) and 4-methoxybenzaldehyde. chem-station.com The electron-rich nature of the p-methoxy substituted ring makes it particularly susceptible to this type of oxidation compared to an unsubstituted benzyl group. wikipedia.org
The aniline moiety itself can be subject to oxidation, though this often leads to a complex mixture of products, including quinones and polymeric materials, unless specific reagents are used.
Applications of 2 Bromo N 4 Methoxybenzyl 6 Nitroaniline in Advanced Organic Synthesis and Materials Science
A Versatile Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the aromatic ring of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline makes it a valuable intermediate for the synthesis of a variety of complex organic molecules. The presence of the bromo, nitro, and secondary amine groups allows for a range of chemical transformations, enabling the construction of diverse molecular scaffolds.
Precursor for Nitrogen-Containing Heterocycles
The structure of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. The ortho-positioning of the bromine atom and the amino group, following the reduction of the nitro group, can facilitate intramolecular cyclization reactions. This strategic arrangement is a common precursor design for the synthesis of six-membered heterocycles like phenothiazines. Although direct synthesis of phenothiazines from this specific compound is not extensively documented, the analogous reactions of similar ortho-haloanilines with sulfur reagents are a well-established method for forming the phenothiazine (B1677639) core. beilstein-journals.org Similarly, the diamine derivative, obtained after nitro group reduction, can undergo condensation reactions with various electrophiles to form other heterocyclic systems such as benzimidazoles. The synthesis of benzimidazole (B57391) derivatives from ortho-phenylenediamines is a fundamental transformation in medicinal chemistry. researchgate.netnih.gov
Building Block for Multifunctional Compounds
The distinct functional groups of this compound allow for sequential and selective reactions, making it an ideal building block for multifunctional compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The N-(4-methoxybenzyl) group can serve as a protecting group for the amine, which can be removed under specific conditions to allow for further derivatization. This multi-faceted reactivity enables the synthesis of complex molecules with tailored electronic and steric properties.
Utilization in the Development of Functional Materials
The inherent electronic properties of the nitro and bromo-substituted aromatic system, combined with the potential for polymerization and self-assembly, position this compound as a candidate for the development of novel functional materials.
Building Block for Polymers and Organic Electronic Materials
Substituted anilines are known precursors to conducting polymers, such as polyaniline. chemicalbook.com The functional groups on this compound could be exploited to create polymers with specific functionalities. For instance, the bromine atom could serve as a site for post-polymerization modification, or the entire molecule could be incorporated as a monomer unit to influence the electronic properties of the resulting polymer. While direct polymerization of this specific compound is not widely reported, the principles of aniline (B41778) polymerization suggest its potential in creating novel polymeric materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Components in Self-Assembled Systems and Supramolecular Chemistry
The aromatic rings and polar nitro group of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions are fundamental to the formation of ordered structures in self-assembled systems and supramolecular chemistry. The specific stereoelectronic profile of this molecule could direct its assembly into well-defined architectures, a key aspect in the design of molecular sensors, switches, and other advanced functional materials.
Precursor for Ligands in Transition Metal Catalysis (e.g., C-C and C-N Cross-Coupling Reactions)
The amine functionality, particularly after the reduction of the nitro group, makes this compound a potential precursor for the synthesis of ligands for transition metal catalysis. The resulting diamine can be used to synthesize N-heterocyclic carbene (NHC) or other types of chelating ligands. These ligands are crucial in a wide array of catalytic reactions, including the highly important palladium-catalyzed C-C and C-N cross-coupling reactions. openaccessjournals.com Such reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The development of new ligands with tailored steric and electronic properties is a continuous effort in catalysis research, and this compound offers a scaffold for such explorations.
Application in Analytical Chemistry as a Derivatization Reagent or Standard
No published research could be found that describes the use of this compound as a derivatization reagent for analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Similarly, there is no information available regarding its use as an analytical standard for the quantification of other substances.
Mechanistic Enzyme Inhibition Studies (Focus on Molecular Interactions, not Clinical Efficacy)
There are no available studies in the scientific literature that investigate the mechanistic inhibition of enzymes by this compound. Research detailing its molecular interactions with enzyme active sites, binding affinities, or the kinetics of inhibition for this specific compound has not been documented in accessible databases.
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis Routes for Enantiopure Derivatives
While 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline itself is achiral, its derivatives possess significant potential for applications in stereoselective synthesis and materials science. Future research is likely to focus on the development of asymmetric synthesis routes to generate chiral, enantiopure derivatives.
A key area of exploration will be the catalytic asymmetric conjugate addition to nitroalkenes, a powerful method for constructing highly functionalized and enantioenriched compounds. Research has demonstrated the efficacy of chiral organocatalysts, such as those derived from L-proline or cinchona alkaloids, in mediating the addition of nucleophiles to α,β-unsaturated nitroalkenes nih.gov. This suggests a viable pathway where derivatives of this compound could act as nucleophiles or be incorporated into the catalyst structure.
Furthermore, asymmetric methodologies could be employed to introduce chirality at various positions. For instance, asymmetric C-H activation or functionalization at the benzylic position of the N-(4-methoxybenzyl) group could yield enantiomerically pure products. The development of bifunctional organocatalysts that utilize hydrogen bonding to control the stereochemical outcome of intramolecular reactions, such as oxy-Michael additions, presents another promising avenue for creating chiral heterocyclic scaffolds from derivatives of this compound core.ac.uk.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Potential Chiral Product |
|---|---|---|
| Asymmetric Conjugate Addition | Chiral Prolinamide or Squaramide Organocatalysts | γ-Nitro compounds with a new stereocenter |
| Intramolecular Oxy-Michael Addition | Bifunctional Aminourea Catalysts | Chiral chroman or other heterocyclic derivatives |
Development of Novel Catalytic Systems Utilizing Derivatives of the Compound
The N-aryl amine structure is a crucial motif in ligands for transition metal catalysis. Derivatives of this compound could serve as precursors for novel ligands or catalysts. The electronic properties of the aniline (B41778) ring, modulated by the nitro and bromo substituents, could influence the activity and selectivity of a coordinated metal center.
Palladium- and copper-based catalytic systems are particularly dominant in C-N cross-coupling reactions, which are fundamental for synthesizing N-aryl amines researchgate.netwjpmr.com. Future work could involve designing ligands derived from the title compound for use in reactions like the Buchwald-Hartwig amination wikipedia.org. The steric hindrance provided by the ortho-bromo group could promote specific selectivities, for instance, by favoring reductive elimination or influencing the coordination geometry of the metal center. Research into palladium-catalyzed para-C−H arylation of anilines has shown that bulky shielding groups can direct reactivity away from the nitrogen atom and towards the aromatic ring, a concept that could be explored with this compound nih.gov.
Additionally, copper-catalyzed reactions are an area of interest. Mild copper-catalyzed methods for the direct nitration of protected anilines have been developed, highlighting the utility of copper in activating aniline derivatives for further functionalization chemistryviews.org. Derivatives of this compound could be explored as substrates or ligands in similar copper-mediated transformations.
Integration of the Compound into Bio-orthogonal Chemistry Methodologies for Material Functionalization
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes frontiersin.org. These reactions are invaluable for labeling biomolecules and functionalizing materials under biocompatible conditions nih.govacs.orgnih.gov. The aniline scaffold presents opportunities for integration into these methodologies.
One established bio-orthogonal reaction is the oxime ligation, which involves the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group. Aniline and its derivatives are known to catalyze this reaction, enhancing the reaction rate at neutral pH nih.govacs.org. Derivatives of this compound could be investigated as novel catalysts for oxime ligations, with the electronic tuning of the aniline ring potentially offering advantages in catalytic efficiency.
Another key area is the development of novel bio-orthogonal handles. The unique reactivity of the substituted aniline could be exploited to design new chemical reporters that react selectively with a specific partner. For example, tetrazine ligations, which involve the reaction between a tetrazine and a strained alkene or alkyne, are among the fastest bio-orthogonal reactions known nih.govoregonstate.edu. Future research could focus on incorporating this aniline derivative into novel tetrazine or strained alkene structures, enabling the functionalization of material surfaces or biomolecules with unique electronic or steric properties nih.govnih.govbiorxiv.orgbiorxiv.org.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives
The convergence of data science and chemistry is accelerating the discovery and optimization of molecules and reactions. Machine learning (ML) and artificial intelligence (AI) are increasingly used to predict chemical reactivity, reaction outcomes, and molecular properties, reducing the need for extensive empirical screening nih.govresearchgate.netrjptonline.orgnih.gov.
For this compound, ML models could be trained to predict its reactivity in various transformations. By representing the molecule using structural fingerprints or calculated electronic properties, algorithms like neural networks or random forests can forecast reaction yields, identify potential side products, or suggest optimal reaction conditions nih.govdigitellinc.com. This approach can significantly accelerate the development of synthetic routes for its derivatives.
Beyond predicting reactivity, AI can be employed in the de novo design of new derivatives with desired properties. For instance, generative models could be used to design new aniline-based ligands for catalysis or new compounds for materials applications. By defining a target property, such as high catalytic activity or a specific optical absorption wavelength, these models can propose novel molecular structures based on the this compound scaffold. This data-driven approach offers a powerful tool for exploring the vast chemical space around this compound to identify candidates for specific applications rjptonline.orgnih.gov.
Table 2: Potential Machine Learning Applications
| Application Area | Machine Learning Model | Predicted Property / Outcome |
|---|---|---|
| Reaction Optimization | Random Forest, Neural Networks | Reaction yield, selectivity, optimal temperature/catalyst |
| Property Prediction | Graph Neural Networks | Lipophilicity, solubility, electronic properties (HOMO/LUMO) |
Investigation of the Compound's Role in Responsive Materials and Smart Systems
Responsive or "smart" materials are designed to change their properties in response to external stimuli such as light, pH, temperature, or an electric field. The electronic characteristics of this compound, specifically the "push-pull" system created by the electron-donating amino group and the electron-withdrawing nitro group, make it an interesting candidate for incorporation into such materials .
This type of electronic structure often gives rise to significant nonlinear optical (NLO) properties. The dipole moment and hyperpolarizability of nitroaniline derivatives can be influenced by their molecular structure and environment researchgate.net. Future research could involve synthesizing polymers or molecular glasses incorporating the title compound and investigating their NLO response. Such materials could have applications in optical switching or frequency conversion.
Furthermore, the nitro group is known to be electrochemically active and can be reduced to other functional groups (e.g., hydroxylamine, amine) mdpi.comresearchgate.netnih.gov. This redox activity could be harnessed to create materials that change their color (electrochromism) or fluorescence in response to an applied voltage. Similarly, the aniline nitrogen can be protonated, suggesting that materials derived from this compound could exhibit pH-responsive behavior, altering their optical or physical properties in acidic or basic environments. The integration of such functionalities into polymers or onto surfaces could lead to the development of novel sensors or actuators.
Q & A
Basic Questions
Q. What are the key structural features and functional groups in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, and how do they influence its reactivity?
- The compound contains a bromine atom at position 2, a nitro group at position 6, and a 4-methoxybenzyl substituent on the aniline nitrogen. The bromine enhances electrophilic substitution reactivity, while the nitro group acts as a strong electron-withdrawing group, directing further substitutions to meta positions. The 4-methoxybenzyl group introduces steric hindrance and modulates solubility in polar solvents. Comparative studies with analogs (e.g., lacking bromine or methoxy groups) reveal distinct reactivity patterns in nucleophilic aromatic substitution .
Q. What are the standard synthesis routes for this compound?
- Synthesis typically involves:
Nitration : Introducing the nitro group to 2-bromo-aniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Protection/Substitution : Attaching the 4-methoxybenzyl group via reductive amination or alkylation using 4-methoxybenzyl chloride and a base (e.g., K₂CO₃).
Optimization of reaction time and temperature is critical to minimize by-products like dinitro derivatives .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Key precautions include:
- Storage : Under inert atmosphere (argon/nitrogen) at 0–6°C to prevent degradation.
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to limit inhalation of dust/aerosols.
- Note: While not classified as hazardous under OSHA, its nitro and bromine groups warrant caution due to potential explosive by-products .
Advanced Research Questions
Q. How do substituents (bromine, nitro, methoxy) affect the compound’s reaction kinetics in cross-coupling reactions?
- Bromine : Facilitates Suzuki-Miyaura coupling via oxidative addition to palladium catalysts. Kinetic studies show a 2× faster rate compared to chloro analogs.
- Nitro Group : Retards nucleophilic aromatic substitution due to electron withdrawal but stabilizes intermediates in catalytic cycles.
- Methoxybenzyl Group : Steric effects reduce coupling efficiency by ~15% compared to unsubstituted benzyl groups. Adjusting ligand ratios (e.g., XPhos) mitigates this .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve nitro-related impurities. Retention time: ~12.3 min in acetonitrile/water (70:30).
- NMR : Distinct signals include:
- ¹H NMR : δ 7.8 ppm (aromatic H near nitro), δ 4.3 ppm (N-CH₂-Ph).
- ¹³C NMR : δ 152 ppm (NO₂), δ 55 ppm (OCH₃).
- Mass Spec : ESI-MS shows [M+H]⁺ at m/z 351.1 .
Q. How can researchers reconcile discrepancies in reported yields for its synthesis?
- Yield variations (50–85%) arise from:
- Nitration Selectivity : Over-nitration in poorly controlled conditions.
- Protection Efficiency : Competing hydrolysis of the 4-methoxybenzyl group under acidic conditions.
- Mitigation Strategies :
- Use flow reactors for precise temperature control during nitration.
- Employ anhydrous solvents and molecular sieves to suppress hydrolysis .
Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs’ reported effects?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization assays.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC₅₀ comparisons to 4-bromo-2-nitroaniline derivatives.
- Mechanistic Probes : Use fluorescently tagged analogs to track cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
